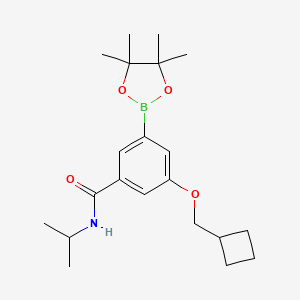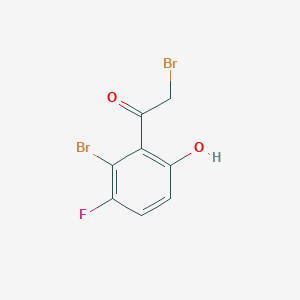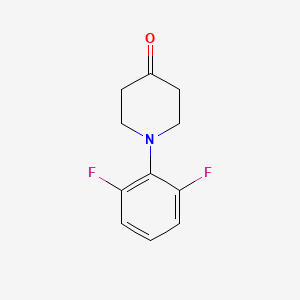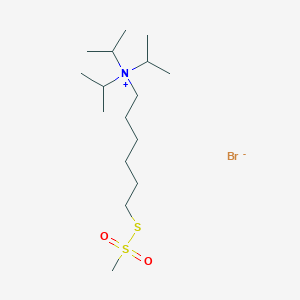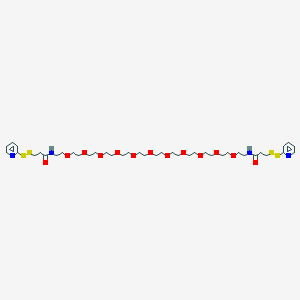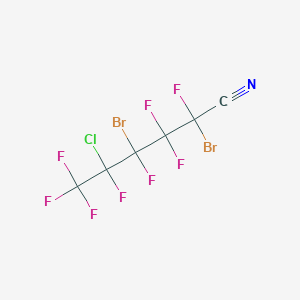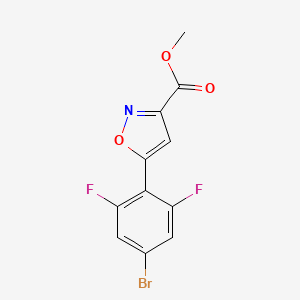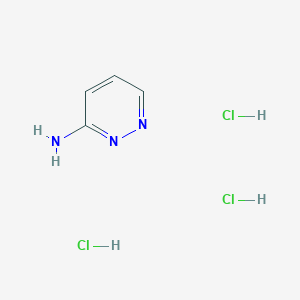
3-Aminopyridazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopyridazine trihydrochloride is a chemical compound with the molecular formula C4H6ClN3. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives, including this compound, are known for their diverse pharmacological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopyridazine trihydrochloride typically involves the reaction of 3,6-dichloropyridazine with ammonia or an amine under specific conditions. One efficient method involves the use of 4-bromo-pyridazine-3,6-dione as a starting material, followed by amination and Pd(0) cross-coupling reactions under microwave irradiation . Another method includes the hydrogenation of 3-amino-6-chloropyridazine in the presence of palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of solvents like ethanol and pentane, and the reaction is typically carried out at controlled temperatures and pressures to ensure the desired product is obtained with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyridazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridazines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyridazines depending on the reagents used.
Scientific Research Applications
3-Aminopyridazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and dyes
Properties
Molecular Formula |
C4H8Cl3N3 |
|---|---|
Molecular Weight |
204.48 g/mol |
IUPAC Name |
pyridazin-3-amine;trihydrochloride |
InChI |
InChI=1S/C4H5N3.3ClH/c5-4-2-1-3-6-7-4;;;/h1-3H,(H2,5,7);3*1H |
InChI Key |
RAULFKXSCJZLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


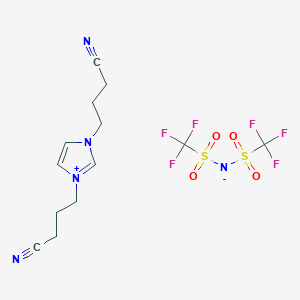


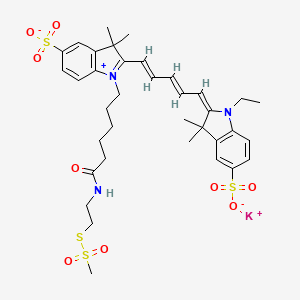
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
